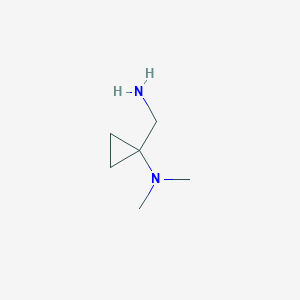

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine

描述

1-(Aminomethyl)-N,N-dimethylcyclopropan-1-amine is a cyclopropane derivative featuring an aminomethyl group and a dimethylamine substituent on the cyclopropane ring.

属性

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6(5-7)3-4-6/h3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCITTXIQCCPLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176445-82-2 | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination reactions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

1-(Aminomethyl)-N,N-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, amine oxides, and substituted cyclopropane compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

1-(Aminomethyl)-N,N-dimethylcyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity and function . The exact molecular pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparative Analysis with Structural Analogues

Cyclopropane Derivatives

1-[(Methylamino)methyl]cyclopropan-1-amine dihydrochloride

- Molecular Formula : C₅H₁₄Cl₂N₂

- Molecular Weight : 169.09 g/mol

- Key Differences: The dihydrochloride salt form enhances solubility in polar solvents. The methylamino group replaces one dimethylamine, reducing steric hindrance but also decreasing basicity compared to the target compound. This modification may affect binding interactions in biological systems .

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide

- Molecular Formula : C₇H₁₆N₂O₂S

- Molecular Weight : 192.28 g/mol

- Key Differences: The sulfonamide group introduces hydrogen-bonding capabilities and acidity (pKa ~10), contrasting with the basic dimethylamine group in the target compound.

Cyclobutane and Larger Ring Analogues

1-(Aminomethyl)-N-methylcyclobutan-1-amine

- Molecular Formula : C₅H₁₂N₂

- Molecular Weight : 100.16 g/mol

- The absence of a second methyl group on the amine decreases steric bulk, which could enhance substrate binding in catalytic reactions .

1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine

Aromatic and Functionalized Analogues

1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.31 g/mol

- This modification is relevant for central nervous system-targeting drugs .

(1-Aminopropan-2-yl)dimethylamine

Structural and Property Comparison Table

Key Research Findings

- Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions due to strain energy (~27 kcal/mol), making them valuable in synthesis of complex amines .

- Pharmacological Potential: N-Benzyl-substituted analogues (e.g., ) show promise in CNS drug design due to increased lipophilicity, though aqueous solubility remains a challenge .

- Synthetic Accessibility : Cyclobutane derivatives (e.g., ) are easier to synthesize but lack the unique electronic effects of cyclopropanes .

生物活性

1-(Aminomethyl)-N,N-dimethylcyclopropan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 130.20 g/mol. Its structure includes a cyclopropane ring, which is known for its strain energy and potential reactivity in biological systems.

Mechanisms of Biological Activity

This compound exhibits notable biological activity primarily through the modulation of enzyme activities and interaction with various biological targets. Key mechanisms include:

- Protein Kinase Modulation : The compound has been shown to influence protein kinase enzymatic activity, which is crucial for cellular processes such as proliferation and apoptosis. This suggests potential applications in cancer therapy where regulation of cell growth is critical.

- Receptor Interaction : Preliminary studies indicate that this compound may interact with specific receptors and enzymes, potentially modulating various signaling pathways within cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that the compound can inhibit specific protein kinases involved in cancer cell signaling pathways. For instance, studies showed that it could reduce the proliferation of certain cancer cell lines by modulating kinase activity, leading to increased apoptosis.

- Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) to assess the binding affinity of the compound to various biological targets. These studies suggest that the compound possesses a favorable binding profile, indicating its potential as a lead compound in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)-N,N-dimethylpiperidine | Piperidine ring instead of cyclopropane | Different pharmacological profile |

| N,N-Dimethylcyclopropanamine | Lacks the aminomethyl group | May exhibit different biological activities |

| 1-(Aminomethyl)cyclobutane | Cyclobutane ring | Altered ring strain may affect reactivity |

The distinct combination of cyclopropane structure with aminomethyl and dimethyl groups in this compound may provide unique pharmacological properties not found in its analogs.

常见问题

Q. What synthetic routes are commonly used to prepare 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine?

The compound is synthesized via substitution reactions using cyclopropane precursors. For example, brominated derivatives like 2-bromo-1,1-dimethylcyclopropane react with dimethylamine under controlled conditions. Reaction parameters (temperature, solvent polarity, and catalyst presence) significantly affect yield and selectivity. Substitution reactions may compete with elimination pathways, requiring optimization to minimize byproducts like cyclopropene . Advanced protocols from related cyclopropane amines suggest using inert atmospheres and low temperatures to stabilize intermediates .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H NMR spectroscopy : Cyclopropane protons appear as multiplet signals (δ 0.52–0.65 ppm), while aminomethyl and dimethylamine groups resonate at δ 2.2–2.4 ppm.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 129.2).

- Infrared (IR) spectroscopy : N-H stretching (~3300 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) .

Q. What are the stability considerations for this compound during storage?

The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Degradation products, such as cyclopropene derivatives, can form under prolonged exposure to light or moisture .

Q. What safety protocols are recommended for handling this compound?

- Use nitrile gloves, safety goggles, and lab coats.

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved chemical disposal programs.

- Emergency rinsing with water for 15 minutes if skin/eye contact occurs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopropane ring’s strain energy (~27 kcal/mol) and electron density distribution. The aminomethyl group acts as an electron donor, making the adjacent carbon susceptible to electrophilic attack. Transition state analysis reveals energy barriers for ring-opening reactions, aiding in reaction pathway prediction .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Systematic optimization is critical:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote elimination.

- Catalyst screening : Palladium or copper catalysts improve substitution selectivity.

- Temperature control : Lower temperatures (<0°C) suppress side reactions in bromocyclopropane amination .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

The cyclopropane ring’s rigidity mimics transition states in enzymatic reactions. For example, it competitively inhibits ACC deaminase by mimicking 1-aminocyclopropane-1-carboxylate (ACC), a substrate involved in ethylene biosynthesis. Molecular docking studies show strong hydrogen bonding between the aminomethyl group and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。